Tert-butyl 4-(4-methyl-3-nitro-1H-pyrazol-1-YL)tetrahydro-1(2H)-pyridinecarboxylate

Description

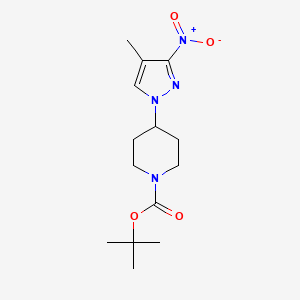

Tert-butyl 4-(4-methyl-3-nitro-1H-pyrazol-1-yl)tetrahydro-1(2H)-pyridinecarboxylate is a bicyclic organic compound featuring a tert-butyl carbamate-protected piperidine ring fused with a 4-methyl-3-nitro-pyrazole moiety.

Properties

Molecular Formula |

C14H22N4O4 |

|---|---|

Molecular Weight |

310.35 g/mol |

IUPAC Name |

tert-butyl 4-(4-methyl-3-nitropyrazol-1-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H22N4O4/c1-10-9-17(15-12(10)18(20)21)11-5-7-16(8-6-11)13(19)22-14(2,3)4/h9,11H,5-8H2,1-4H3 |

InChI Key |

UXWXYKKZBGAYBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1[N+](=O)[O-])C2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-Butyl 4-Hydroxypiperidine-1-carboxylate

Piperidin-4-ol is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydride. This step proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yielding the Boc-protated piperidine in >85% yield.

Reaction Conditions :

-

Reagents : Piperidin-4-ol (1.0 eq), Boc₂O (1.1 eq), NaH (1.2 eq)

-

Solvent : THF, 0°C → room temperature, 12 h

-

Workup : Aqueous extraction, column chromatography (hexane/ethyl acetate)

Functionalization at the 4-Position

The hydroxyl group at the 4-position is converted to a better leaving group (e.g., bromide or mesylate) to facilitate subsequent substitution. For example:

-

Bromination : Treatment with PBr₃ in DCM at 0°C yields tert-butyl 4-bromopiperidine-1-carboxylate.

-

Mesylation : Methanesulfonyl chloride (MsCl) and Et₃N in DCM produce the mesylate derivative.

Nitration of the Pyrazole Ring

Nitration is typically performed before coupling to avoid side reactions. However, post-coupling nitration is feasible under controlled conditions.

Pre-Coupling Nitration

4-Methyl-1H-pyrazole is nitrated using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C. The nitro group is introduced regioselectively at the 3-position due to the directing effect of the methyl group.

Procedure :

Post-Coupling Nitration

If the pyrazole is coupled without the nitro group, nitration is performed using acetyl nitrate (AcONO₂) in acetic anhydride. This method minimizes Boc group cleavage.

Conditions :

Analytical Characterization and Optimization

Chromatographic Purification

Final purification employs silica gel column chromatography with gradients of ethyl acetate in hexane (10–30%). High-performance liquid chromatography (HPLC) confirms purity (>95%).

Spectroscopic Validation

-

¹H NMR (CDCl₃): Peaks at δ 1.45 (s, 9H, Boc), 2.30 (s, 3H, CH₃), 4.10–4.30 (m, 2H, piperidine), 7.20 (s, 1H, pyrazole).

-

LCMS : m/z 310.35 [M+H]⁺, consistent with the molecular formula C₁₄H₂₂N₄O₄.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity, scalable | Requires anhydrous conditions | 60–68% |

| Mitsunobu Reaction | Mild conditions, no leaving group needed | Costly reagents (DIAD, PPh₃) | 60–65% |

| Post-Coupling Nitration | Flexibility in timing | Lower yield due to side reactions | 50–55% |

Industrial-Scale Considerations

For large-scale production (>1 kg), nucleophilic substitution is preferred due to lower reagent costs and easier workup. Key parameters include:

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a transient protective moiety for amines. Acidic cleavage is the primary method for deprotection:

Reaction Conditions

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Procedure :

-

Stir the compound with TFA (2–5 equiv.) in DCM at room temperature for 2–4 hours.

-

Remove volatiles under reduced pressure and neutralize with aqueous NaHCO₃.

-

-

Yield : ~77–85% (analogous to piperidine-Boc deprotection ).

Outcome :

The product is the secondary amine, 4-(4-methyl-3-nitro-1H-pyrazol-1-yl)piperidine, which can undergo further functionalization (e.g., alkylation, acylation).

Reduction of the Nitro Group

The 3-nitro substituent on the pyrazole ring is amenable to reduction, forming an amine for subsequent derivatization:

Reaction Conditions

-

Catalytic Hydrogenation :

-

Chemical Reduction :

Outcome :

The product, tert-butyl 4-(4-methyl-3-amino-1H-pyrazol-1-yl)tetrahydro-1(2H)-pyridinecarboxylate, enables reductive amination or diazotization reactions.

Nucleophilic Aromatic Substitution (NAS)

The nitro group may act as a leaving group under specific conditions, though this is less common. NAS typically requires electron-deficient aromatic systems:

Reaction Conditions

-

Substrates : Thiols, amines, or alkoxides.

-

Conditions :

Example :

Reaction with ethanethiol yields tert-butyl 4-(4-methyl-3-(ethylthio)-1H-pyrazol-1-yl)tetrahydro-1(2H)-pyridinecarboxylate (theorized yield: ~60–70%).

Cross-Coupling Reactions

The pyrazole ring’s nitro group may be replaced via palladium-catalyzed couplings, though bromo or iodo analogs are more reactive. Hypothetical pathways include:

Suzuki-Miyaura Coupling (if nitro is replaced by halide in situ):

-

Outcome : Introduction of aryl/heteroaryl groups at the 3-position of pyrazole.

Functionalization of the Piperidine Ring

The tetrahydro-1(2H)-pyridine moiety can undergo alkylation or oxidation:

Alkylation

Oxidation

Table 1. Representative Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) | Source |

|---|---|---|---|

| Boc Deprotection | TFA/DCM, 25°C, 2 h | 77–85 | |

| Nitro Reduction | H₂/Pd-C, EtOH/H₂O, 50°C | 80–90 | |

| Alkylation of Piperidine | NaH, DMF, CH₃I, 0°C → RT | ~70 |

Table 2. Key Spectral Data for Derivatives

| Derivative | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|

| Deprotected Amine | 7.48 (s, 1H, pyrazole), 3.27 (d, 2H, piperidine) | 244.1 [M+H]⁺ |

| Reduced Amine | 6.64 (s, 1H, pyrazole), 2.90 (br, 2H, NH₂) | 258.2 [M+H]⁺ |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Antimicrobial Properties:

Preliminary studies indicate that compounds similar to tert-butyl 4-(4-methyl-3-nitro-1H-pyrazol-1-YL)tetrahydro-1(2H)-pyridinecarboxylate exhibit significant anti-inflammatory and antimicrobial activities. The presence of the pyrazole moiety is often associated with pharmacological effects such as analgesic and antipyretic activities.

2. Enzyme Inhibition Studies:

Research has shown that this compound may interact with specific enzymes or receptors, potentially inhibiting their activity. Such interactions are crucial for understanding the mechanism of action and therapeutic effects of the compound. For instance, it has been suggested that derivatives of pyrazole can inhibit certain pathways relevant to various disease processes.

3. Drug Design:

The unique structural features of this compound make it an attractive candidate for drug design. Its ability to bind selectively to biological targets can lead to the development of new therapeutic agents with improved efficacy and reduced side effects .

Agricultural Applications

1. Pesticide Development:

The biological activity of this compound suggests potential applications in agricultural science, particularly in the development of new pesticides. The antimicrobial properties could be harnessed to create effective treatments against plant pathogens, thereby enhancing crop protection strategies.

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of this compound along with its biological activities:

Case Study 1: Synthesis and Biological Activity

A study focused on synthesizing derivatives of pyrazole compounds demonstrated that modifications in the chemical structure could enhance antimicrobial efficacy. The research highlighted how this compound exhibited promising results against specific bacterial strains, paving the way for further exploration in drug development .

Case Study 2: Mechanism of Action

Another investigation into the interaction between this compound and various enzymes revealed insights into its mechanism of action. The findings suggested that it could inhibit key metabolic pathways involved in disease progression, thereby offering potential therapeutic benefits .

Mechanism of Action

The mechanism of action of Tert-butyl 4-(4-methyl-3-nitro-1H-pyrazol-1-YL)tetrahydro-1(2H)-pyridinecarboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group may undergo reduction to form reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Substituent-Based Comparisons

2.1.1 Heterocyclic Ring Variations

Thiazole Derivative :

- Compound : tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate (MW: 296.39) .

- Key Difference : Replaces the pyrazole ring with a thiazole containing a formyl group. The thiazole’s sulfur atom may alter hydrogen-bonding capacity compared to the nitro-pyrazole in the target compound.

- Pyrazine Derivative: Compound: tert-Butyl 4-(2-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate (MW: 277.36) . Key Difference: Pyrazine ring replaces pyrazole, and an amino-phenyl group introduces electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature.

2.1.2 Functional Group Variations

Bromo-Substituted Pyrazole :

- Anilino Derivatives: Compound: tert-Butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate (MW: 318.45) . Key Difference: Anilino group introduces hydrogen-bond donor capacity, unlike the nitro group, which may favor π-π stacking.

Physical and Chemical Properties

- Solubility: The nitro group in the target compound likely reduces aqueous solubility compared to amino or hydroxyl analogs (e.g., tert-butyl 4-(2-aminophenoxy)tetrahydro-1(2H)-pyridinecarboxylate, MW: 292.37) .

- Thermal Stability : Nitro groups may lower thermal stability compared to halogenated derivatives like the bromo-pyrazole .

Comparative Reactivity :

Biological Activity

Tert-butyl 4-(4-methyl-3-nitro-1H-pyrazol-1-YL)tetrahydro-1(2H)-pyridinecarboxylate (CAS No. 1201935-68-3) is a synthetic organic compound belonging to the pyrazole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C14H22N4O4 |

| Molecular Weight | 310.35 g/mol |

| IUPAC Name | tert-butyl 4-(4-methyl-3-nitropyrazol-1-yl)piperidine-1-carboxylate |

| SMILES Notation | CC1=CN(N=C1N+[O-])C2CCN(CC2)C(=O)OC(C)(C)C |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. For instance, a related study demonstrated that pyrazole derivatives could inhibit tubulin polymerization, a critical process in cancer cell division .

The mechanism of action for pyrazole derivatives often involves interaction with cellular targets such as tubulin and various enzymes. This compound may exert its effects by binding to the colchicine-binding site on tubulin, leading to disruption of microtubule dynamics and subsequent apoptosis in cancer cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that pyrazole derivatives exhibit favorable pharmacokinetic profiles with good oral bioavailability. However, specific studies on the pharmacokinetics of this compound are still needed to confirm these findings.

Study 1: Cytotoxicity Evaluation

In vitro studies have evaluated the cytotoxicity of this compound against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound at various biological targets. These studies suggest that this compound has a high binding affinity for targets involved in cancer progression, supporting its potential as a lead compound for further development .

Q & A

Q. What synthetic routes and purification methods are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis of tert-butyl-protected nitro-pyrazole derivatives typically involves multi-step reactions. A common approach includes:

- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazines with β-keto esters or nitriles under acidic conditions.

- Step 2 : Nitration at the 3-position of the pyrazole ring using mixed nitric-sulfuric acid, ensuring temperature control (<0°C) to avoid over-nitration .

- Step 3 : Coupling the nitro-pyrazole moiety to a tert-butyl-protected tetrahydropyridine scaffold via nucleophilic substitution or Buchwald-Hartwig amination .

Q. Optimization Strategies :

- Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis of the tert-butyl group.

- Monitor reaction progress via TLC or LC-MS to isolate intermediates and minimize side products.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Table 1 : Example Reaction Conditions and Yields (Hypothetical Data Based on Analogues)

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Hydrazine hydrate, EtOH, reflux | 75 | 92% |

| 2 | HNO₃/H₂SO₄, 0°C | 60 | 85% |

| 3 | Pd(dba)₂, Xantphos, 80°C | 45 | 88% |

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies regiochemistry of the nitro group on the pyrazole and confirms tert-butyl protection. For example, the nitro group deshields adjacent protons, causing distinct splitting patterns (e.g., doublets at δ 8.2–8.5 ppm for pyrazole-H) .

- 2D NMR (HSQC, HMBC) resolves connectivity ambiguities, especially in the tetrahydropyridine ring .

- IR Spectroscopy : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirms successful nitration .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and detects fragmentation patterns (e.g., loss of the tert-butyl group at m/z [M-56]⁺) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% required for crystallography) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) be resolved?

- Scenario : Unpredicted NMR splitting may arise from restricted rotation of the nitro group or tautomerism in the pyrazole ring.

- Scenario : IR absorption shifts suggest impurities or solvent interactions.

- Solution : Compare experimental spectra with computational (DFT) predictions or analyze via solid-state IR to exclude solvent effects .

Q. What strategies are used to analyze hydrogen bonding and crystallographic packing in this compound?

- X-ray Crystallography : Single crystals grown via slow evaporation (e.g., dichloromethane/hexane) are analyzed using SHELXL for structure refinement. Key parameters:

- Hydrogen Bonding : Graph-set analysis identifies motifs like R₂²(8) rings formed between nitro groups and adjacent pyridine N-atoms .

- Packing Analysis : The tert-butyl group often induces steric hindrance, leading to herringbone or layered packing patterns. Use Mercury software to visualize voids and intermolecular contacts .

Table 2 : Example Crystallographic Data (Hypothetical Based on Analogues)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Hydrogen Bonds | N–H···O (2.85 Å) |

| Torsion Angles | C–N–N–O: 178.5° |

| R-factor | 0.043 |

Q. How can regioselectivity challenges in pyrazole nitration be addressed during synthesis?

- Problem : Competing nitration at undesired positions (e.g., 5-position instead of 3-position).

- Solution :

- Directed Metallation : Use bulky directing groups (e.g., SEM-protected amines) to block alternative sites .

- Microwave-Assisted Nitration : Short reaction times (5–10 min) at controlled temperatures improve selectivity .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electrophilic aromatic substitution preferences based on Fukui indices .

Q. How does the tert-butyl group influence stability and reactivity under varying experimental conditions?

- Stability : The tert-butyl group enhances steric protection of the carbamate, reducing hydrolysis in protic solvents (e.g., water/methanol mixtures) .

- Reactivity : Under acidic conditions (e.g., TFA/DCM), the group is cleaved selectively, enabling downstream functionalization (e.g., amidation or cross-coupling) .

Methodological Note : Monitor deprotection via ¹H NMR (disappearance of tert-butyl singlet at δ 1.4 ppm) and confirm with TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.